4,6-Dimethyl-2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile
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Overview
Description
4,6-DIMETHYL-2-{[(7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE is a complex organic compound featuring a unique structure that includes both pyridine and imidazo[1,2-a]pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 4,6-DIMETHYL-2-{[(7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with aldehydes, followed by cyclization and functionalization steps . Industrial production methods may involve the use of metal-free direct synthesis protocols to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can be employed to form additional ring structures.
Scientific Research Applications
4,6-DIMETHYL-2-{[(7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 4,6-DIMETHYL-2-{[(7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
2-Methylimidazo[1,2-a]pyridine: Known for its use in medicinal chemistry and as a precursor for more complex molecules.
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one: Used in chemiluminescence applications.
6,6’-Dimethyl-2,2’-bipyridine: Commonly used as a ligand in coordination chemistry.
4,6-DIMETHYL-2-{[(7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE stands out due to its unique combination of functional groups and potential for diverse applications in various fields.
Properties
Molecular Formula |
C17H16N4S |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4,6-dimethyl-2-[(7-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H16N4S/c1-11-4-5-21-9-14(20-16(21)6-11)10-22-17-15(8-18)12(2)7-13(3)19-17/h4-7,9H,10H2,1-3H3 |
InChI Key |
QQIPIKZDZXPHSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CSC3=C(C(=CC(=N3)C)C)C#N |
Origin of Product |
United States |
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